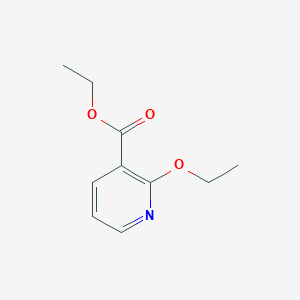
2-Ethoxynicotinate d'éthyle
Vue d'ensemble
Description
Ethyl 2-ethoxynicotinate is a chemical compound belonging to the class of nicotinic acid esters. It is characterized by its yellowish-brown liquid form and sweet odor. This compound is commonly utilized in medical, environmental, and industrial research.
Applications De Recherche Scientifique
Ethyl 2-ethoxynicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of various industrial chemicals and materials
Safety and Hazards
Mécanisme D'action
Ethyl 2-ethoxynicotinate is a chemical compound with the molecular formula C10H13NO3
Target of Action
The specific targets of Ethyl 2-ethoxynicotinate are currently unknown. For example, nicotine, a well-known nicotinate derivative, primarily targets nicotinic acetylcholine receptors .
Biochemical Pathways
For instance, nicotine metabolism in bacteria involves three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as nicotine, have been extensively studied .
Action Environment
The action, efficacy, and stability of Ethyl 2-ethoxynicotinate may be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity .
Analyse Biochimique
Biochemical Properties
Ethyl 2-ethoxynicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+), where Ethyl 2-ethoxynicotinate acts as a precursor in the biosynthesis of NAD+. This interaction is crucial for various metabolic processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, Ethyl 2-ethoxynicotinate can interact with enzymes such as nicotinate phosphoribosyltransferase, which catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide, a key step in NAD+ biosynthesis .
Cellular Effects
Ethyl 2-ethoxynicotinate has several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ethyl 2-ethoxynicotinate can enhance the activity of sirtuins, a family of NAD±dependent deacetylases, which play a role in regulating cellular stress responses, aging, and metabolism. Furthermore, Ethyl 2-ethoxynicotinate has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl 2-ethoxynicotinate involves its interaction with various biomolecules. At the molecular level, Ethyl 2-ethoxynicotinate binds to nicotinate phosphoribosyltransferase, facilitating the conversion of nicotinic acid to nicotinic acid mononucleotide. This binding interaction is essential for the biosynthesis of NAD+, which is a critical cofactor in numerous enzymatic reactions. Additionally, Ethyl 2-ethoxynicotinate can modulate the activity of sirtuins by increasing the availability of NAD+, thereby influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-ethoxynicotinate can change over time. The stability and degradation of Ethyl 2-ethoxynicotinate are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-ethoxynicotinate is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have also indicated that Ethyl 2-ethoxynicotinate can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 2-ethoxynicotinate vary with different dosages in animal models. At low doses, Ethyl 2-ethoxynicotinate has been shown to enhance metabolic processes and improve cellular function. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of Ethyl 2-ethoxynicotinate are maximized at moderate doses, while higher doses result in adverse effects. These findings highlight the importance of optimizing the dosage of Ethyl 2-ethoxynicotinate for therapeutic applications .
Metabolic Pathways
Ethyl 2-ethoxynicotinate is involved in several metabolic pathways, primarily related to NAD+ biosynthesis. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are essential for the conversion of nicotinic acid to NAD+. These interactions influence metabolic flux and the levels of metabolites involved in energy production and cellular respiration. Additionally, Ethyl 2-ethoxynicotinate can affect the metabolism of other biomolecules, including amino acids and lipids .
Transport and Distribution
The transport and distribution of Ethyl 2-ethoxynicotinate within cells and tissues are mediated by specific transporters and binding proteins. Ethyl 2-ethoxynicotinate can be transported across cell membranes via facilitated diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of Ethyl 2-ethoxynicotinate within cells can influence its activity and function .
Subcellular Localization
Ethyl 2-ethoxynicotinate exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it plays a role in regulating energy metabolism and gene expression. The subcellular localization of Ethyl 2-ethoxynicotinate is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. These localization patterns are crucial for its role in cellular processes and biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxynicotinate can be synthesized through various methods. One common approach involves the reaction of 2-chloronicotinic acid with ethanol in the presence of a base, followed by esterification . The reaction typically requires controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of Ethyl 2-ethoxynicotinate often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-ethoxynicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Nicotinic acid derivatives.
Reduction: Ethyl 2-ethoxynicotinate alcohols.
Substitution: Various substituted nicotinates.
Comparaison Avec Des Composés Similaires
- Ethyl nicotinate
- Methyl nicotinate
- Propyl nicotinate
Comparison: Ethyl 2-ethoxynicotinate is unique due to its ethoxy group, which imparts distinct chemical and physical properties compared to its analogsFor instance, the ethoxy group may enhance its lipophilicity, making it more suitable for certain biological applications .
Propriétés
IUPAC Name |
ethyl 2-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIBAKMAWMCQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90489724 | |
| Record name | Ethyl 2-ethoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15441-51-7 | |
| Record name | Ethyl 2-ethoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


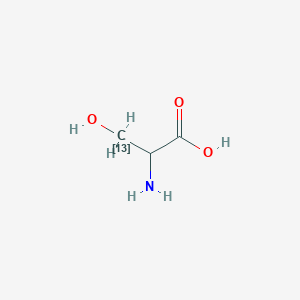
![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)



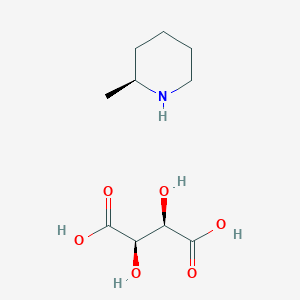
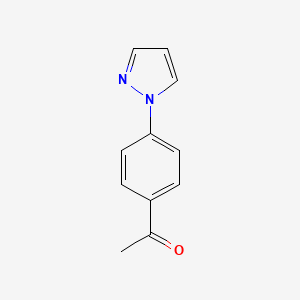



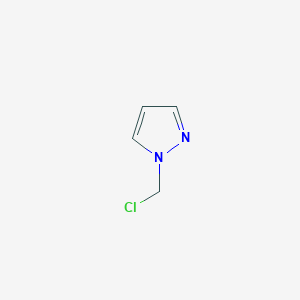
![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)

